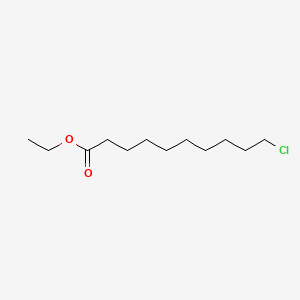![molecular formula C16H21Cl2N3 B12641318 2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-amine is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenyl derivatives with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group but differ in their overall structure and properties.
Tricyclic amines: Compounds with similar tricyclic structures but different substituents.
Uniqueness
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine is unique due to its specific combination of the dichlorophenyl group and the tricyclic amine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C16H21Cl2N3 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-15-6-20-8-16(2,14(15)19)9-21(7-15)13(20)11-4-3-10(17)5-12(11)18/h3-5,13-14H,6-9,19H2,1-2H3 |
Clave InChI |
ZXPPEUWUCKXGNS-UHFFFAOYSA-N |
SMILES canónico |
CC12CN3CC(C1N)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


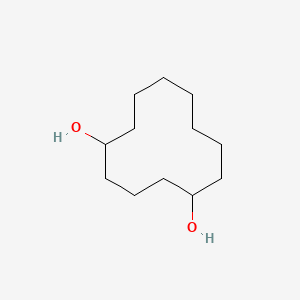
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
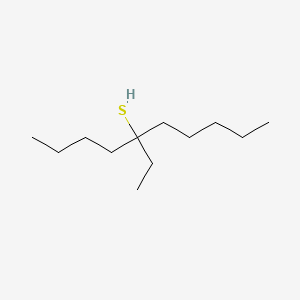

![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
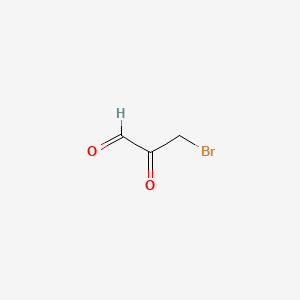
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
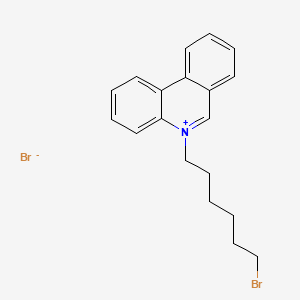
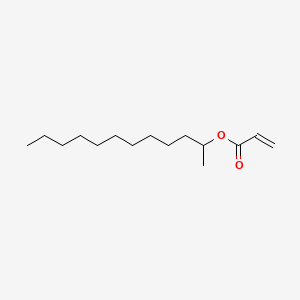
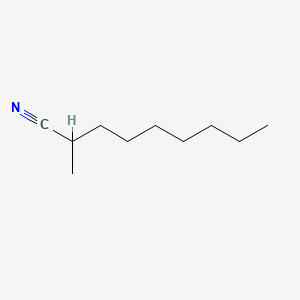
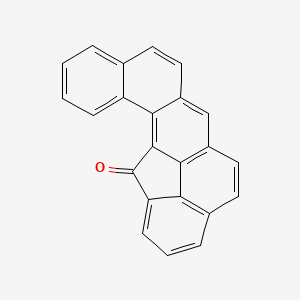
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
